REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([O:13][CH3:14])=[CH:8][C:3]=1[C:4](OC)=[O:5].[BH4-].[Li+]>C1COCC1>[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([O:13][CH3:14])=[CH:8][C:3]=1[CH2:4][OH:5] |f:1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(C(=O)OC)C=C(C(=C1)Cl)OC
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Name
|
|
Quantity
|
0.644 g
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Type
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reactant
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Smiles
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[BH4-].[Li+]
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for about 72 h
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Duration
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72 h
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Type
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CONCENTRATION
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Details
|
was concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was partitioned between water (50 mL) and ethyl acetate (90 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (50 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:1)
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Name
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|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)Cl)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.3 mmol | |
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |